Silybin dihemisuccinate is a semi-synthetic derivative of silybin, a flavonolignan extracted from the seeds of the milk thistle plant, Silybum marianum. This compound is designed to enhance the solubility and bioavailability of silybin, which is known for its hepatoprotective properties and potential therapeutic effects on liver diseases. Silybin dihemisuccinate has garnered attention in scientific research due to its improved pharmacokinetic profile compared to its parent compound.
Silybin dihemisuccinate is derived from silybin, which is obtained from Silybum marianum. The plant has been used for centuries in traditional medicine, particularly for liver disorders. The extraction and subsequent modification of silybin into its dihemisuccinate form aim to overcome the limitations associated with silybin's low water solubility and bioavailability, making it more effective for clinical applications .
Silybin dihemisuccinate falls under the category of flavonoids, specifically flavonolignans. It is classified as a prodrug, which means it is metabolized in the body to release the active drug (silybin) that exerts therapeutic effects. This classification highlights its role in enhancing the pharmacological efficacy of silybin through chemical modification .
The synthesis of silybin dihemisuccinate involves several chemical reactions aimed at modifying the structure of silybin to introduce hemisuccinic acid moieties. The most common methods include:
The synthesis often requires careful control over reaction conditions, including pH and temperature, to ensure that the desired esterification occurs without degrading the sensitive flavonoid structure. Analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the structure and purity of the synthesized compound .
Silybin dihemisuccinate retains the core structure of silybin while incorporating two hemisuccinic acid groups. Its molecular formula can be represented as CHO, indicating that it has a complex arrangement of carbon rings typical of flavonolignans.
The molecular weight of silybin dihemisuccinate is approximately 482.5 g/mol. The compound features multiple functional groups, including hydroxyl groups (-OH) and ester linkages (-COO-), which contribute to its solubility and biological activity .
Silybin dihemisuccinate can undergo various chemical reactions typical for esters, including hydrolysis under acidic or basic conditions, leading to the release of free silybin and hemisuccinic acid. Additionally, it may participate in conjugation reactions within biological systems, enhancing its pharmacological profile.
The hydrolysis reaction can be represented as follows:
This reaction is significant in understanding how the prodrug releases its active form in vivo, contributing to its therapeutic effects .
The mechanism by which silybin dihemisuccinate exerts its effects primarily involves its conversion into free silybin within biological systems. Once released, silybin interacts with various cellular pathways:
In vitro studies indicate that administration of silybin dihemisuccinate leads to a significant decrease in fatty acid synthesis in rat liver models by inhibiting enzymes such as acetyl-CoA carboxylase and fatty-acid synthetase .
Silybin dihemisuccinate appears as a white to off-white powder. It is soluble in water compared to its parent compound due to the addition of hemisuccinic acid moieties.
Silybin dihemisuccinate has several applications in scientific research and potential clinical settings:
Silybin dihemisuccinate (disodium salt) is a semisynthetic derivative of silybin (silibinin), the primary bioactive flavonolignan in Silybum marianum (milk thistle) extracts. Its molecular formula is C33H28Na2O16 (CAS No. 1265089-66-4), formed by esterification of silybin’s hydroxyl groups with succinic acid, followed by disodium salt formation [1] [8]. This modification introduces two carboxylate groups, significantly altering its physicochemical behavior.
Silybin itself exists as a 1:1 mixture of diastereomers—silybin A and silybin B—differing in the configuration at C-10 and C-11 [2] [4]. This stereoisomerism critically influences the derivatization kinetics and metabolic fate of silybin dihemisuccinate:
Property | Silybin | Silybin Dihemisuccinate |
---|---|---|
Molecular Weight (g/mol) | 482.44 | 722.56 |
Water Solubility | <50 μg/mL | >1 mg/mL |
LogP | 1.41 | <0 (hydrophilic) |
Key Functional Groups | Phenolic OH groups | Carboxylate salts |
Silybin dihemisuccinate is synthesized via esterification of silybin with succinic anhydride under alkaline conditions, followed by neutralization with sodium hydroxide [3] [7]. This addresses the core limitation of native silybin: extremely low water solubility (<50 μg/mL), which restricts intestinal absorption to 20–50% [2] [7]. The derivatization strategy leverages:
Advanced formulations combine hemisuccination with other solubility-enhancing technologies:
Bioavailability and PharmacokineticsSilybin dihemisuccinate’s solubility modifications translate to superior pharmacokinetics versus silymarin (a crude extract containing 50–70% silybin plus other flavonolignans) [2] [4] [10]:
Formulation | Cmax (ng/mL) | Tmax (h) | AUC (ng/mL·h) |
---|---|---|---|
Silymarin tablet (70 mg) | 102 ± 22 | 1.4 ± 0.3 | 257 ± 66 |
SPC complex (45 mg) | 298 ± 96 | 1.6 ± 0.3 | 881 ± 207 |
Mechanistic and Functional Differences
Enzyme Target | Inhibition (%) | Concentration |
---|---|---|
Acetyl-CoA carboxylase | 50% | 0.1 mM |
Fatty acid synthase | 50% | 0.1 mM |
ATP-citrate lyase | 50% | 0.1 mM |
NADP-malate dehydrogenase | 20% | 1.0 mM |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7